2-Chloropyridine-4-thiol
Overview
Description
2-Chloropyridine-4-thiol is a halogenated derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a thiol group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloropyridine-4-thiol can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, the chlorination of 2-hydroxypyridine with phosphoryl chloride can yield 2-chloropyridine, which can then be further functionalized to introduce the thiol group at the fourth position .
Industrial Production Methods
In industrial settings, this compound is typically produced through the direct reaction of pyridine with chlorine, followed by further reactions to introduce the thiol group. This method allows for the efficient production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-Chloropyridine-4-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be displaced by nucleophiles, leading to the formation of various substituted pyridine derivatives.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form the corresponding thiolates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups at the second and fourth positions.
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Scientific Research Applications
2-Chloropyridine-4-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloropyridine-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects . Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify other molecules, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Lacks the thiol group, primarily used in the synthesis of fungicides and insecticides.
4-Chloropyridine: Chlorine atom at the fourth position, used in similar applications but with different reactivity.
2,6-Dichloropyridine: Contains two chlorine atoms, used in the synthesis of more complex organic molecules.
Uniqueness
2-Chloropyridine-4-thiol is unique due to the presence of both a chlorine atom and a thiol group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-chloro-1H-pyridine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNS/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYIHKCSIHJBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561686 | |
Record name | 2-Chloropyridine-4(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106962-88-3 | |
Record name | 2-Chloropyridine-4(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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